Laurimin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

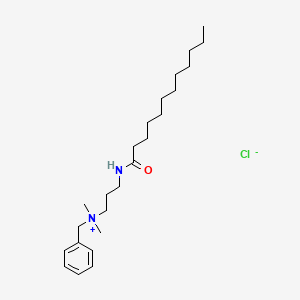

benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMDPISNBYPGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886006 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52513-11-8 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52513-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052513118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D0BVX7BJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Surfactant Mechanism of Action of Lauriminodipropionic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauriminodipropionic acid and its corresponding salts, sodium and disodium lauriminodipropionate, are amphoteric surfactants with a range of applications in cosmetic and industrial formulations. This technical guide delves into the core mechanism of action of these compounds as surfactants, providing a comprehensive overview of their physicochemical properties, biological activities, and the experimental methodologies used for their characterization. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams. This document aims to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and formulation science.

Introduction: The Amphiphilic Nature of Lauriminodipropionic Acid

Lauriminodipropionic acid is a tertiary amine substituted with a dodecyl (lauryl) group and two propionic acid groups.[1] This unique molecular structure imparts an amphiphilic character, meaning it possesses both a hydrophobic (water-repelling) lauryl tail and a hydrophilic (water-attracting) head composed of the two carboxyl groups and the tertiary amine.[2] This dual nature is the fundamental basis for its surfactant properties. The sodium and disodium salts are formed by the partial or complete neutralization of the carboxylic acid groups.[1]

The hydrophobic tail seeks to minimize its contact with water, while the hydrophilic head readily interacts with it. This behavior drives the migration of lauriminodipropionate molecules to interfaces, such as the air-water or oil-water interface, where they can orient themselves to satisfy the energetic preferences of both moieties. This interfacial activity is responsible for their functions as cleansing agents, foaming agents, and emulsifiers.[3][4]

Physicochemical Properties of Lauriminodipropionic Acid Surfactants

The efficacy of a surfactant is defined by several key physicochemical parameters. While specific experimental values for lauriminodipropionic acid are not extensively reported in publicly available literature, data for the closely related N-dodecyl-β-iminodipropionic acid provides valuable insights.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles.[5][6] Below the CMC, the surfactant primarily exists as monomers and adsorbs at interfaces, leading to a significant reduction in surface tension. Above the CMC, the interfaces are saturated, and excess surfactant molecules form micelles in the bulk of the solution.[6]

A study by Tokiwa and Ohki in The Journal of Physical Chemistry investigated the micellar properties of N-dodecyl-β-iminodipropionic acid through potentiometric titration.[5][7][8]

Table 1: Physicochemical Properties of N-dodecyl-β-iminodipropionic Acid

| Property | Value (in 0.1 M NaCl) | Reference |

| Critical Micelle Concentration (CMC) | Data to be extracted from referenced paper | [7] |

Note: The exact CMC value from the referenced study by Tokiwa and Ohki (1967) requires access to the full-text article.

Surface Tension Reduction

Surfactants, by adsorbing at the air-water interface, disrupt the cohesive energy between water molecules, thereby reducing the surface tension.[9] The extent of this reduction is a measure of the surfactant's efficiency. The surface tension of a surfactant solution typically decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant.[10] The HLB value determines the type of emulsion a surfactant is likely to form (oil-in-water or water-in-oil).[11] For amphoteric surfactants like lauriminodipropionic acid, the HLB can be influenced by the pH of the solution due to the ionization state of the carboxylic acid and amine groups.

The HLB value can be estimated using various methods, such as Griffin's method for non-ionic surfactants or Davies' method which assigns group numbers to different chemical moieties.[10]

Table 2: Calculated Molecular Properties of Lauriminodipropionic Acid

| Property | Value | Reference |

| Molecular Weight | 329.48 g/mol | [12] |

| Molecular Formula | C₁₈H₃₅NO₄ | [12] |

Note: An accurate HLB calculation requires specific group contribution values or experimental determination.

Biological Activities and Mechanism of Action

Beyond their role as surfactants in formulations, lauriminodipropionic acid and its salts exhibit biological activities, primarily related to skin interaction and potential antimicrobial effects.

Interaction with Skin

Sodium lauriminodipropionate has been reported to be a dermal irritant in animal studies.[13][14] A 91-day study in rabbits with a 10.5% solution of sodium lauriminodipropionate resulted in dermal irritation, although no systemic toxicity was observed.[1][13] The mechanism of irritation is likely related to the disruption of the stratum corneum, the outermost layer of the skin, by the surfactant molecules. This can lead to increased transepidermal water loss and the penetration of other potentially irritating substances.

dot

Caption: Proposed mechanism of skin irritation by Lauriminodipropionate.

Antimicrobial Activity

While specific studies on the antimicrobial mechanism of lauriminodipropionic acid are limited, the well-documented antimicrobial properties of its precursor, lauric acid, provide a strong indication of its potential mode of action. Lauric acid is known to have potent bactericidal activity, particularly against Gram-positive bacteria.[5] The proposed mechanism involves the integration of the fatty acid's hydrophobic tail into the bacterial cell membrane, leading to disruption of the membrane's integrity, increased permeability, and ultimately, cell death.[15] It is plausible that lauriminodipropionic acid, with its lauryl chain, exerts a similar membrane-disrupting effect on susceptible microorganisms.

dot

Caption: Postulated antimicrobial mechanism of Lauriminodipropionate.

Effects on Cellular Signaling Pathways

Currently, there is a lack of specific research investigating the direct effects of lauriminodipropionic acid on intracellular signaling pathways. However, as a derivative of propionic acid, it is conceivable that it could influence inflammatory pathways. Propionic acid itself has been shown to modulate inflammatory responses, for instance, by targeting the TLR4/NF-κB signaling pathway.[16] Further research is warranted to explore whether lauriminodipropionic acid or its metabolites can interact with and modulate key signaling cascades involved in inflammation, cell proliferation, or other cellular processes.

Experimental Protocols

This section outlines the general methodologies for determining the key surfactant properties of lauriminodipropionic acid and for assessing its biological activity.

Determination of Critical Micelle Concentration (CMC)

The CMC of an amphoteric surfactant like lauriminodipropionic acid can be determined by monitoring a physical property of the solution as a function of surfactant concentration.

Protocol: CMC Determination by Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of lauriminodipropionic acid (or its sodium salt) of varying concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer. The Wilhelmy plate method is a suitable technique for obtaining equilibrium surface tension values.[4][17]

-

Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[6]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

Lauriminodipropionic acid and its salts are effective amphoteric surfactants whose mechanism of action is rooted in their amphiphilic nature. Their ability to reduce surface tension and form micelles makes them valuable ingredients in a variety of products. While their interaction with biological systems, particularly the skin, can lead to irritation, they also show potential for antimicrobial activity, likely through membrane disruption. Further research is needed to fully elucidate their specific physicochemical properties, such as a definitive CMC and HLB value, and to explore their potential interactions with cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of these versatile surfactant molecules.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Safety assessment of lauriminodipropionic acid, sodium lauriminodipropionate, and disodium lauriminodipropionate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. commons.erau.edu [commons.erau.edu]

- 5. mindat.org [mindat.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [논문]Remarkable Microenvironmental Difference between Monolayer and Bilayer Membrane Interfaces. Dissociation Behavior of a Lysine Residue Placed on the Membrane Surface [scienceon.kisti.re.kr]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. tegewa.de [tegewa.de]

- 11. web.ist.utl.pt [web.ist.utl.pt]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biomimetic Studies on the Antimicrobial Activity of Some Biocides Based on Garlic and Lavender in Surface Waters [mdpi.com]

- 16. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clearsolutionsusa.com [clearsolutionsusa.com]

In-depth Technical Guide: Synthesis and Purification of Laurimin

Introduction

This guide provides a comprehensive overview of potential synthetic and purification strategies applicable to a hypothetical nitrogen-containing heterocyclic compound, herein referred to as "Laurimin." The methodologies presented are drawn from established organic chemistry literature for the synthesis of analogous structures, such as substituted pyridines, pyrimidines, or other related scaffolds that are central to many pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals.

Hypothetical Synthesis of this compound

A plausible synthetic route for a substituted pyridone, a potential structure for "this compound," is the Guareschi-Thorpe condensation. This method is a classic approach for the synthesis of 2,6-dihydroxypyridine derivatives, which can then be further functionalized.

Guareschi-Thorpe Condensation Approach

This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.

Reaction Scheme:

A cyanoacetamide condenses with an acetoacetic ester in the presence of a base like piperidine to form a substituted 2-pyridone.

Experimental Protocol: Synthesis of a 3-cyano-4,6-dimethyl-2-pyridone derivative

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol), cyanoacetamide (0.1 mol), and ethanol (100 mL).

-

Addition of Catalyst: While stirring, add piperidine (0.01 mol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to facilitate precipitation.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

-

Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.

Table 1: Quantitative Data for Hypothetical this compound Synthesis

| Parameter | Value |

| Reactants | |

| Ethyl Acetoacetate | 0.1 mol |

| Cyanoacetamide | 0.1 mol |

| Piperidine | 0.01 mol |

| Solvent | |

| Ethanol | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78°C) |

| Time | 4-6 hours |

| Expected Yield (Crude) | 75-85% |

| Expected Purity (Crude) | 80-90% |

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is necessary to achieve high purity.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

-

Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography

For higher purity, especially for separating closely related impurities, column chromatography is employed.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

-

Sample Loading: Dissolve a small amount of the recrystallized product in the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Table 2: Quantitative Data for Hypothetical this compound Purification

| Purification Step | Parameter | Value |

| Recrystallization | ||

| Solvent | Ethanol/Water (e.g., 80:20) | |

| Recovery Yield | 85-95% | |

| Purity after Recrystallization | >95% | |

| Column Chromatography | ||

| Stationary Phase | Silica Gel (60-120 mesh) | |

| Mobile Phase | Ethyl Acetate/Hexane gradient | |

| Recovery Yield | 70-85% | |

| Final Purity | >99% |

Visualizations

Synthesis and Purification Workflow

Caption: A flowchart illustrating the key stages from starting materials to the final pure product.

Hypothetical Signaling Pathway Inhibition

Many nitrogen-containing heterocycles are inhibitors of signaling pathways, such as kinase pathways, involved in cell proliferation.

Caption: A diagram showing the potential mechanism of action of this compound as a kinase inhibitor.

Navigating Micellar Thresholds: A Technical Guide to the Critical Micelle Concentration of Lauriminodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauriminodipropionic acid and its salts are amphoteric surfactants with significant applications in the cosmetic and pharmaceutical industries. A key parameter governing their efficacy and formulation is the critical micelle concentration (CMC), the threshold at which surfactant monomers self-assemble into micelles. This guide provides a comprehensive overview of the theoretical underpinnings of the CMC of lauriminodipropionic acid, detailed experimental protocols for its determination, and comparative data from structurally similar surfactants to offer a predictive framework in the absence of specific literature values for the target compound.

Introduction to Lauriminodipropionic Acid and its Micellar Properties

Lauriminodipropionic acid, a substituted propionic acid, and its corresponding salts, sodium lauriminodipropionate and disodium lauriminodipropionate, function as surfactants, hair conditioning agents, and antistatic agents in various formulations. Their amphiphilic nature, possessing both a hydrophobic lauryl tail and a hydrophilic di-propionate head, drives their surface activity and the formation of micelles in aqueous solutions.

The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of surfactants. Below the CMC, surfactant molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the interface becomes saturated, and the monomers begin to aggregate into organized structures known as micelles. This process leads to abrupt changes in several physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. Understanding the CMC is crucial for optimizing formulations, as it influences properties like detergency, emulsification, and drug delivery capabilities.

Comparative CMC Data of Structurally Similar Surfactants

To provide a contextual reference for the expected CMC of lauriminodipropionic acid, the following table summarizes the reported CMC values for cocamidopropyl betaine, a structurally analogous zwitterionic surfactant. These values can serve as an approximate benchmark for experimental design.

| Surfactant | Method | Temperature (°C) | Solvent | CMC (mmol/L) | Reference |

| Cocamidopropyl Betaine | Not Specified | Not Specified | Water | 0.881 | [1] |

| Cocamidopropyl Betaine | Not Specified | Not Specified | Water | 0.974 | [1][2] |

| Cocamidopropyl Betaine | Not Specified | Not Specified | Water | 1.01 mg/mL | [2] |

| Cocobetaine | Not Specified | Not Specified | Water | 63.1 mg/dm³ | [3] |

Experimental Protocols for CMC Determination

The CMC of lauriminodipropionic acid can be determined using several established techniques that monitor the changes in physical properties of the surfactant solution as a function of concentration. The most common and reliable methods are detailed below.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.[4][5]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of lauriminodipropionic acid in deionized water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the experiment.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.[6]

Conductometry

Principle: This method is suitable for ionic surfactants like the salts of lauriminodipropionic acid. Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration due to the presence of monomeric ions. Above the CMC, the rate of increase in conductivity decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.[7]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the sodium or disodium salt of lauriminodipropionic acid in deionized water.

-

Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

-

Titration: Titrate the water with the stock surfactant solution by adding small, known aliquots. Allow the system to equilibrate after each addition before recording the conductivity.

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will exhibit a distinct break, and the intersection of the two linear portions of the graph gives the CMC.[8][9]

Fluorescence Spectroscopy using a Molecular Probe

Principle: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fine structure of the pyrene emission spectrum, particularly the ratio of the intensities of the first and third vibronic peaks (I₁/I₃).

Experimental Protocol:

-

Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of surfactant solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution and then remove the organic solvent by gentle heating or under a stream of nitrogen. The final pyrene concentration should be very low (micromolar range) to avoid excimer formation.

-

Fluorescence Measurement: Excite the pyrene in each solution at its absorption maximum (around 335 nm) and record the emission spectrum.

-

Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I₁ at ~373 nm) to the third peak (I₃ at ~384 nm). Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.[10]

Visualizing Experimental Workflows

To aid in the conceptual understanding of the experimental procedures, the following diagrams illustrate the workflows for CMC determination.

Caption: Workflow for CMC Determination by Surface Tensiometry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bazekon.uek.krakow.pl [bazekon.uek.krakow.pl]

- 4. justagriculture.in [justagriculture.in]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Method of Determination of CMC | PPT [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 10. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Technical Guide: Solubility Profile of Laurimin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of Laurimin. Due to the limited availability of public-domain quantitative solubility data for this compound, this guide presents a standardized framework for its analysis. It includes a detailed, standard experimental protocol for solubility determination via the equilibrium shake-flask method. Furthermore, this guide features hypothetical solubility data to serve as a template for data presentation and provides visualizations for the experimental workflow and a potential biological interaction pathway.

Introduction to this compound

This compound is a quaternary ammonium compound with the chemical name benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride[1]. Its chemical structure combines a lipophilic dodecanoylamide tail with a hydrophilic quaternary ammonium head group, classifying it as a cationic surfactant.

-

IUPAC Name: benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride[1]

-

Molecular Formula: C₂₄H₄₃ClN₂O[1]

-

CAS Number: 52513-11-8[1]

Understanding the solubility of this compound is critical for its application in various fields, including pharmaceutical formulations, where it may act as an excipient, stabilizer, or active ingredient. Solubility dictates the bioavailability, formulation strategy, and potential delivery systems for a compound.

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. The following table represents a hypothetical solubility profile based on the expected behavior of a cationic surfactant with its structure. This table is intended to serve as a template for organizing experimentally-derived data.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Hypothetical Solubility (mg/mL) | Observations |

| Water | Polar Protic | 80.1 | > 100 | Forms clear solution, may form micelles |

| Methanol | Polar Protic | 32.7 | > 100 | Freely soluble |

| Ethanol (95%) | Polar Protic | 24.6 | > 100 | Freely soluble |

| 0.1 M Hydrochloric Acid | Aqueous Acidic | ~80 | > 100 | Stable and soluble in acidic medium[2] |

| Phosphate Buffer (pH 6.8) | Aqueous Buffered | ~79 | > 50 | Soluble, relevant for intestinal fluid simulation[3] |

| Dichloromethane (DCM) | Halogenated | 9.1 | < 1 | Poorly soluble |

| n-Octanol | Nonpolar / Amphiphilic | 10.3 | 5 - 10 | Sparingly soluble, relevant for biphasic systems[4] |

| Hexane | Nonpolar | 1.9 | < 0.1 | Practically insoluble |

| Acetone | Polar Aprotic | 20.7 | 10 - 20 | Moderately soluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

3.1. Objective To determine the saturation concentration of this compound in various solvents at a constant temperature (e.g., 25°C or 37°C).

3.2. Materials

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the pre-equilibrated solvent at the desired temperature to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). The system is agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-course experiments should be run to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle. For colloidal suspensions, centrifugation (e.g., 15,000 rpm for 20 minutes) is required to separate the solid phase.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining solid microparticles.[2] Adsorption of the drug to the filter should be evaluated and accounted for.[2]

-

Dilution & Quantification: Dilute the filtered sample gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.

-

Replicates: The experiment should be performed in triplicate for each solvent to ensure reproducibility.[2]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

4.2. Hypothetical Signaling Pathway Interaction

As a cationic surfactant, this compound has the potential to interact with and disrupt the negatively charged phospholipid bilayers of cell membranes. This could hypothetically trigger downstream signaling events related to cell stress or apoptosis.

References

An In-depth Technical Guide to the Characterization of Laurimin (CAS Number 52513-11-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurimin, with the CAS number 52513-11-8, is a quaternary ammonium compound (QAC) belonging to the class of cationic surfactants. Its chemical name is N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride. This molecule features a hydrophobic dodecyl (lauryl) carbon chain, a hydrophilic quaternary ammonium head with a benzyl group, and an amide linkage. This amphipathic nature imparts surfactant properties, making it a subject of interest for applications in cosmetics, pharmaceuticals as an antimicrobial agent, and in material science.[1][2] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, a putative synthesis protocol, analytical characterization methods, and its mechanism of antimicrobial action. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related amide-containing QACs to provide a robust framework for its study.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are a compilation of data from various chemical databases and theoretical predictions.

| Property | Value | Reference |

| Chemical Name | N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride | [1][3] |

| Synonyms | This compound, (3-Dodecaneamidopropyl)dimethylbenzylammonium chloride | [1][3] |

| CAS Number | 52513-11-8 | [1][3] |

| Molecular Formula | C₂₄H₄₃ClN₂O | [1][3] |

| Molecular Weight | 411.07 g/mol | [1][3] |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Expected to be soluble in water and polar organic solvents | [4] |

| Computed LogP | 3.08 (predicted) | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 16 | |

| Topological Polar Surface Area | 29.1 Ų |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis and purification workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-(Dimethylamino)propyl)dodecanamide

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N,N-dimethyl-1,3-propanediamine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Slowly add an equimolar amount of dodecanoyl chloride, dissolved in the same solvent, to the cooled amine solution with vigorous stirring.

-

To neutralize the HCl byproduct, a base such as triethylamine or aqueous sodium hydroxide can be used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude amide intermediate.

Step 2: Synthesis of this compound (Quaternization)

-

Dissolve the synthesized N-(3-(Dimethylamino)propyl)dodecanamide in a polar aprotic solvent such as acetonitrile or acetone.

-

Add a slight excess (e.g., 1.1 equivalents) of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

The quaternization reaction may take several hours to complete.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Alternatively, column chromatography on silica gel can be employed for purification.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl group.- Methylene protons adjacent to the quaternary nitrogen and the benzyl group.- Protons of the propyl chain, showing distinct signals for the methylene groups adjacent to the amide and the quaternary nitrogen.- Protons of the N,N-dimethyl groups as a singlet.- Aliphatic protons of the dodecyl chain, with a characteristic triplet for the terminal methyl group. |

| ¹³C NMR | - Aromatic carbons of the benzyl group.- Carbons of the methylene groups in the propyl chain and the benzyl group.- Carbonyl carbon of the amide group.- Carbons of the N,N-dimethyl groups.- Aliphatic carbons of the dodecyl chain. |

| FT-IR | - N-H stretching vibration of the amide.- C=O stretching vibration of the amide (Amide I band).- N-H bending vibration of the amide (Amide II band).- C-H stretching vibrations of the aliphatic and aromatic groups.- C-N stretching vibrations. |

| Mass Spectrometry (ESI-MS) | - A prominent peak corresponding to the molecular ion (cation) of this compound (m/z for [C₂₄H₄₃N₂O]⁺). |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can be used to assess the purity of this compound. A reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid would be a suitable starting point for method development.

Mechanism of Antimicrobial Action

This compound, as a cationic surfactant, is expected to exhibit antimicrobial properties. The primary mechanism of action for this class of compounds is the disruption of the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action for this compound.

The positively charged quaternary ammonium head of this compound is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[5] Following this initial binding, the long hydrophobic dodecyl tail penetrates the hydrophobic core of the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately cell lysis and death.[5] The presence of the amide bond may influence the molecule's interaction with the membrane and its biodegradability.

Safety and Toxicity

Conclusion

This compound (CAS 52513-11-8) is a cationic surfactant with potential applications in various fields, particularly as an antimicrobial agent. This technical guide has provided a comprehensive overview of its characterization, including its physicochemical properties, a proposed synthetic route and analytical methods for its characterization. The mechanism of action is believed to be through the disruption of microbial cell membranes. While specific experimental data for this compound is scarce in the public domain, the information presented here, based on the properties of closely related compounds, provides a valuable resource for researchers and professionals interested in the study and application of this compound. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. medkoo.com [medkoo.com]

- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C24H43ClN2O | CID 104221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Loureirin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Loureirin A, a natural compound that has demonstrated significant antimicrobial properties. This document consolidates available quantitative data, details the experimental protocols used for its assessment, and visualizes key pathways and workflows to support further research and development. It is intended for professionals in the fields of microbiology, pharmacology, and drug development.

Quantitative Antimicrobial Spectrum of Loureirin A

Loureirin A has been identified as a narrow-spectrum antimicrobial agent with potent activity against Helicobacter pylori.[1][2][3] Its efficacy extends to both standard strains and drug-resistant clinical isolates of this pathogen. The antimicrobial activity of Loureirin A against a panel of microorganisms has been quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values of Loureirin A against various microbial species, highlighting its specific activity against H. pylori and comparatively lower activity against other tested microbes.[3]

| Microorganism | Strain | MIC (µg/mL) |

| Helicobacter pylori | Multiple Strains | 4 - 16 |

| Actinobacillus actinomycetemcomitans | N/A | >128 |

| Moraxella catarrhalis | N/A | >128 |

| Haemophilus influenzae | N/A | >128 |

| Bacillus subtilis | N/A | >128 |

| Staphylococcus aureus | N/A | >128 |

| Mycobacterium smegmatis | N/A | >128 |

Data compiled from studies assessing the antimicrobial activity of Loureirin A. The activity against non-Helicobacter strains was found to be at least eight times lower than its activity against H. pylori.[1][3]

Experimental Protocols

The determination of the antimicrobial spectrum of Loureirin A relies on standardized and reproducible experimental protocols. The primary method employed is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria and was used to determine the MIC of Loureirin A against H. pylori and other microorganisms.[3]

Objective: To determine the lowest concentration of Loureirin A that inhibits the visible growth of a specific microorganism.

Materials:

-

Loureirin A stock solution (of known concentration)

-

96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Brucella Broth for H. pylori)

-

Bacterial inoculum standardized to a specific cell density (typically 0.5 McFarland standard)

-

Positive control (growth medium with inoculum, no antimicrobial)

-

Negative control (growth medium only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Microtiter Plates: A serial two-fold dilution of the Loureirin A stock solution is prepared directly in the wells of the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the compound.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive and negative control wells are included on each plate to ensure the validity of the experiment.

-

Incubation: The microtiter plates are incubated under conditions appropriate for the growth of the test microorganism (e.g., specific temperature, atmospheric conditions, and duration). For H. pylori, this typically involves a microaerophilic environment.

-

Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of Loureirin A at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Visualizations: Pathways and Workflows

3.1. Mechanism of Action: Signaling Pathway

The primary mechanism of action of Loureirin A against Helicobacter pylori involves the generation of bactericidal levels of reactive oxygen species (ROS), which leads to apoptosis-like cell death.[1][3][4]

Caption: Mechanism of action of Loureirin A against H. pylori.

3.2. Experimental Workflow: Antimicrobial Spectrum Determination

The following diagram illustrates a generalized workflow for determining the antimicrobial spectrum of a compound like Loureirin A.

Caption: Generalized workflow for antimicrobial spectrum determination.

References

An In-depth Technical Guide on the Interaction of Melittin with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal toxin of European honeybee (Apis mellifera) venom, is a well-characterized, 26-amino acid amphipathic peptide. Its potent cytolytic activity, primarily driven by its interaction with cell membranes, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms governing melittin's interaction with cellular membranes, the resultant cellular responses, and the experimental methodologies employed to investigate these phenomena. Due to the lack of publicly available scientific literature on "laurimin," this guide focuses on melittin as a representative and thoroughly studied membrane-interacting peptide.

Mechanism of Melittin-Membrane Interaction

Melittin's interaction with the cell membrane is a multi-step process that culminates in membrane permeabilization and cell lysis. The peptide's amphipathic nature, with a hydrophobic N-terminus and a hydrophilic C-terminus, is crucial for its activity.

Initially, melittin monomers adsorb to the surface of the lipid bilayer. This interaction is primarily electrostatic, involving the positively charged C-terminal region of melittin and the negatively charged components of the cell membrane, such as phosphatidylserine. Upon binding, the peptide undergoes a conformational change from a random coil to an α-helical structure. These α-helical monomers then aggregate and insert into the membrane, forming toroidal pores. In the toroidal pore model, the lipid monolayers are continuously bent from the outer to the inner leaflet, lining the pore along with the melittin peptides. This pore formation disrupts the integrity of the cell membrane, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.

Quantitative Data on Melittin's Activity

The biological activity of melittin has been quantified across various studies. The following tables summarize key quantitative data regarding its antimicrobial and hemolytic activities, as well as its effect on membrane potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Melittin against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 3.12 - 12.5 | |

| Escherichia coli | 1.56 - 6.25 | |

| Pseudomonas aeruginosa | 6.25 - 25 | |

| Bacillus subtilis | 0.78 - 3.12 |

Table 2: Hemolytic Activity of Melittin

| Parameter | Value | Reference |

| HC50 (50% hemolytic concentration) | 2 - 5 µM |

Table 3: Effect of Melittin on Membrane Potential

| Cell Type | Melittin Concentration (µM) | Change in Membrane Potential | Reference |

| Human erythrocytes | 1 | Rapid depolarization | |

| Bacterial cells | MIC | Significant depolarization |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of melittin with cell membranes.

Membrane Permeability Assay using SYTOX Green

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Materials:

-

Bacterial or eukaryotic cells

-

Melittin solution of known concentration

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow cells to the mid-logarithmic phase, harvest by centrifugation, and wash twice with buffer. Resuspend the cells in the same buffer to a final optical density (OD600) of 0.5.

-

Assay Setup: Add 100 µL of the cell suspension to each well of the 96-well plate.

-

SYTOX Green Addition: Add SYTOX Green to each well to a final concentration of 1 µM.

-

Melittin Treatment: Add varying concentrations of melittin to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (buffer only).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record measurements every 5 minutes for a total of 60 minutes.

-

Data Analysis: Subtract the background fluorescence (wells with cells and SYTOX Green but no melittin) from all readings. Plot the fluorescence intensity against time for each melittin concentration.

Cell Viability Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Eukaryotic cells

-

Melittin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Melittin Treatment: Treat the cells with various concentrations of melittin and incubate for the desired time period (e.g., 24 hours).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

The interaction of melittin with cell membranes can trigger various downstream signaling pathways, leading to cellular responses such as inflammation and apoptosis.

Melittin-Induced Signaling Pathways

Upon membrane disruption, the influx of extracellular ions, particularly Ca2+, can act as a second messenger, activating a cascade of intracellular signaling events. This can lead to the activation of phospholipases, proteases, and endonucleases. In many cell types, melittin-induced cell death is associated with the activation of the caspase cascade, a hallmark of apoptosis. Furthermore, the cellular damage and release of intracellular contents can trigger an inflammatory response through the activation of pathways such as the NF-κB pathway.

Caption: Melittin-induced signaling cascade.

Experimental Workflow for Characterizing Melittin-Membrane Interaction

The following diagram illustrates a typical workflow for investigating the effects of melittin on cell membranes.

Caption: A typical experimental workflow.

Melittin serves as a powerful model peptide for studying the intricate interactions between peptides and cell membranes. Its well-defined structure and potent, rapid mechanism of action provide a robust system for investigating the fundamental principles of membrane disruption. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals interested in membrane-active peptides and their potential therapeutic applications. Further research into the nuances of melittin's interactions with different membrane compositions and its downstream cellular effects will continue to advance our understanding in this critical area of cell biology and pharmacology.

An In-depth Technical Guide to the Thermal and pH Stability of Laurimin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on available scientific literature regarding the stability of Laurimin and structurally related compounds. As of October 2025, specific quantitative stability data and detailed experimental protocols for this compound (CAS: 52513-11-8) are not extensively published in peer-reviewed journals. Therefore, this document infers potential stability characteristics from established chemical principles and data on analogous structures, such as other N-alkyl amidoamine quaternary ammonium compounds and benzalkonium chloride analogues. The experimental protocols provided are standardized templates based on ICH guidelines and common practices in pharmaceutical stability testing.

Introduction to this compound

This compound, chemically known as benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride, is a quaternary ammonium compound. Its structure, featuring a long hydrophobic dodecyl chain, a hydrophilic quaternary ammonium headgroup, and an amide linkage, imparts surfactant and emulsifying properties. These characteristics make it a candidate for various applications in the pharmaceutical, cosmetic, and food industries. Understanding its stability under different thermal and pH conditions is critical for formulation development, defining storage conditions, and ensuring product efficacy and safety.

Predicted Stability Profile of this compound

The stability of this compound is primarily influenced by its two key functional groups susceptible to degradation: the amide linkage and the quaternary ammonium headgroup.

pH Stability

Acidic Conditions: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond. This reaction is typically catalyzed by hydronium ions and would yield lauric acid and N-(3-aminopropyl)-N,N-dimethyl-N-benzylammonium chloride. Generally, amide hydrolysis requires heating under acidic conditions to proceed at a significant rate.

Neutral Conditions: this compound is expected to be relatively stable at neutral pH and ambient temperature.

Alkaline Conditions: In alkaline environments, the amide bond is susceptible to hydrolysis initiated by hydroxide ions. This base-catalyzed hydrolysis would also result in the formation of laurate (the salt of lauric acid) and N-(3-aminopropyl)-N,N-dimethyl-N-benzylammonium chloride. Similar to acidic conditions, elevated temperatures would likely be required to accelerate this degradation.

Thermal Stability

Elevated temperatures are expected to accelerate the hydrolysis of the amide bond across the pH spectrum. At very high temperatures, more complex degradation pathways, including potential fragmentation of the alkyl chain or the benzyl group, could occur, though these are generally outside the scope of typical pharmaceutical storage and handling conditions.

Potential Degradation Pathways

The most probable degradation pathway for this compound under both acidic and basic stress conditions is the hydrolysis of the amide linkage.

Diagram: Predicted Hydrolytic Degradation Pathway of this compound

Caption: Predicted hydrolytic degradation of this compound under acidic or basic conditions.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the thermal and pH stability of a compound like this compound, based on ICH guidelines.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Workflow Diagram: Forced Degradation Study

Caption: General workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Store at 60°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life and storage conditions for the drug substance or product.

Methodology:

-

Sample Storage: Store this compound samples under various ICH-defined long-term and accelerated storage conditions.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating method.

Data Presentation (Hypothetical)

In the absence of published data, the following tables illustrate how quantitative stability data for this compound could be presented.

Table 1: Hypothetical Results of a Forced Degradation Study of this compound

| Stress Condition | Duration (hours) | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 48 | 85.2 | 12.1 (Lauric Acid) | Not Detected |

| 0.1 M NaOH, 60°C | 24 | 89.5 | 9.8 (Lauric Acid) | Not Detected |

| 3% H₂O₂, RT | 48 | 98.1 | Not Detected | 1.2 (Unknown) |

| Heat (80°C, solid) | 72 | 99.2 | Not Detected | Not Detected |

| Light (ICH Q1B) | - | 99.5 | Not Detected | Not Detected |

Table 2: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

| Time (months) | Appearance | This compound Assay (%) | Total Degradation Products (%) |

| 0 | White Powder | 100.0 | <0.1 |

| 6 | White Powder | 99.8 | 0.2 |

| 12 | White Powder | 99.5 | 0.4 |

| 24 | White Powder | 99.1 | 0.8 |

Conclusion

The stability of this compound is predicted to be most affected by pH and temperature, primarily through the hydrolysis of its amide bond. Under typical storage conditions (room temperature, protected from light), it is expected to be a stable compound. However, exposure to acidic or basic conditions, especially at elevated temperatures, will likely lead to degradation. For definitive stability data, rigorous experimental studies following the protocols outlined in this guide are essential. The development and validation of a stability-indicating analytical method is the first and most critical step in accurately assessing the stability of this compound for its intended applications in drug development and other industries.

Methodological & Application

Application Notes and Protocols: Laurimin as a Cationic Emulsifier in Drug Delivery Systems

Introduction to Laurimin in Drug Delivery

This compound, chemically known as (3-Dodecaneamidopropyl)dimethylbenzylammonium chloride, is a quaternary ammonium compound. Such cationic surfactants are of increasing interest in drug delivery for their ability to form stable oil-in-water nanoemulsions and for their potential to interact with negatively charged biological membranes, which can enhance drug absorption and cellular uptake. These properties make them promising candidates for the delivery of poorly soluble drugs, for topical and transmucosal formulations, and for targeted drug delivery systems.

This document provides a comprehensive guide for researchers and drug development professionals on the characterization and application of this compound as an emulsifier in nanoemulsion-based drug delivery systems.

Physicochemical Characterization of this compound-Based Nanoemulsions

The initial step in evaluating this compound as an emulsifier is to formulate and characterize the nanoemulsion delivery system. This involves assessing key parameters that dictate the stability, safety, and efficacy of the formulation.

Table 1: Physicochemical Properties of Hypothetical this compound-Stabilized Nanoemulsion Formulations

| Formulation Code | This compound Conc. (% w/v) | Oil Phase Conc. (% v/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| LN-F1 | 0.5 | 5 | 150 ± 5.2 | 0.21 ± 0.02 | +35.8 ± 1.5 |

| LN-F2 | 1.0 | 5 | 125 ± 4.1 | 0.18 ± 0.01 | +42.3 ± 2.1 |

| LN-F3 | 1.5 | 5 | 110 ± 3.5 | 0.15 ± 0.02 | +48.7 ± 1.8 |

| LN-F4 | 1.0 | 10 | 180 ± 6.8 | 0.25 ± 0.03 | +40.1 ± 2.5 |

| LN-F5 | 1.0 | 15 | 220 ± 8.2 | 0.31 ± 0.04 | +38.5 ± 2.3 |

Drug Loading and Release Characteristics

A critical aspect of a drug delivery system is its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner. In this hypothetical example, a poorly water-soluble model drug, "Drug X," is used.

Table 2: Drug Loading and In Vitro Release of Drug X from this compound-Stabilized Nanoemulsions

| Formulation Code | Drug X Loading (mg/mL) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |

| LN-F2-DX | 1.0 | 95.2 ± 2.1 | 65.7 ± 3.4 |

| LN-F3-DX | 1.0 | 98.5 ± 1.5 | 58.2 ± 2.9 |

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilized Oil-in-Water Nanoemulsion

Objective: To prepare a stable oil-in-water nanoemulsion using this compound as the primary emulsifier.

Materials:

-

This compound

-

Oil Phase (e.g., medium-chain triglycerides)

-

Deionized Water

-

High-shear homogenizer or microfluidizer

Procedure:

-

Prepare the aqueous phase by dissolving the desired concentration of this compound in deionized water.

-

Prepare the oil phase. If a lipophilic drug is to be encapsulated, dissolve it in the oil at this stage.

-

Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

-

Homogenize the resulting coarse emulsion using a high-shear homogenizer at 10,000-20,000 rpm for 5-10 minutes.

-

For smaller and more uniform droplet sizes, further process the nanoemulsion using a microfluidizer at pressures ranging from 15,000 to 25,000 psi for 3-5 passes.

-

Store the resulting nanoemulsion at 4°C for further characterization.

Protocol 2: Particle Size and Zeta Potential Measurement

Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.

Materials:

-

This compound-stabilized nanoemulsion

-

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

-

Disposable cuvettes

Procedure:

-

Dilute the nanoemulsion sample with deionized water to an appropriate concentration for DLS analysis (typically a dilution factor of 1:100 to 1:1000).

-

Transfer the diluted sample into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

For particle size and PDI, perform the measurement using the DLS module. Set the temperature to 25°C and allow for equilibration.

-

For zeta potential, use the electrophoretic light scattering (ELS) mode of the instrument. Ensure the use of appropriate folded capillary cells.

-

Record the Z-average diameter, PDI, and zeta potential values. Perform all measurements in triplicate.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug encapsulated within the nanoemulsion.

Materials:

-

Drug-loaded this compound nanoemulsion

-

Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)

-

A suitable organic solvent to dissolve the drug and disrupt the emulsion (e.g., methanol, acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase for drug quantification.

Procedure:

-

To separate the free, unencapsulated drug, place a known volume of the drug-loaded nanoemulsion into a centrifugal filter unit.

-

Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to force the aqueous phase containing the unencapsulated drug through the filter.

-

Quantify the amount of drug in the filtrate using a validated HPLC method. This represents the amount of free drug.

-

To determine the total amount of drug, disrupt a known volume of the original nanoemulsion with an excess of organic solvent to dissolve the oil droplets and release the encapsulated drug.

-

Quantify the total drug concentration in the disrupted sample using HPLC.

-

Calculate the Drug Loading and Encapsulation Efficiency using the following formulas:

-

Drug Loading (mg/mL) = (Total Drug - Free Drug) / Volume of Nanoemulsion

-

Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from the nanoemulsion over time.

Materials:

-

Drug-loaded this compound nanoemulsion

-

Dialysis tubing with an appropriate molecular weight cut-off

-

Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

-

Shaking incubator or water bath

-

HPLC system for drug quantification

Procedure:

-

Place a known volume of the drug-loaded nanoemulsion into a dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of PBS (the release medium).

-

Place the entire setup in a shaking incubator at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using HPLC.

-

Calculate the cumulative percentage of drug released at each time point.

Visualizations

Application Notes and Protocols for Laurimin in Protein Solubilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauriminodipropionic acid and its salts, hereafter referred to as Laurimin, are amphoteric surfactants characterized by the presence of both acidic and basic functional groups. This zwitterionic nature imparts mild, non-denaturing properties, making this compound a promising candidate for the solubilization of proteins where the preservation of native structure and function is critical.[1][2] Unlike harsh ionic detergents that can irreversibly denature proteins, zwitterionic detergents like this compound are effective at disrupting protein-protein and lipid-protein interactions while maintaining the protein's native state.[3][4] These application notes provide detailed protocols for the use of this compound in the solubilization of membrane proteins and inclusion bodies, enabling downstream applications such as functional assays, immunoassays, and structural studies.

Data Presentation

| Detergent Class | Examples | Typical Properties | Advantages | Disadvantages |

| Zwitterionic (Amphoteric) | Lauriminodipropionic Acid , CHAPS, CHAPSO | Mild, non-denaturing, net neutral charge over a wide pH range. | Preserves protein structure and activity; Effective at breaking protein-protein interactions; Compatible with IEF and some mass spectrometry.[1][5] | Can be less effective than ionic detergents for highly aggregated proteins. |

| Non-ionic | Triton X-100, Tween 20, Dodecyl Maltoside (DDM) | Mild, non-denaturing, uncharged hydrophilic head group. | Gentle solubilization, preserves protein-protein interactions and biological activity.[6] | May not be effective for all membrane proteins or inclusion bodies. |

| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | Harsh, denaturing, negatively charged head group. | Highly effective for complete solubilization and denaturation. | Destroys native protein structure and function. |

| Ionic (Cationic) | CTAB | Harsh, denaturing, positively charged head group. | Effective for cell lysis, particularly for gram-negative bacteria.[4] | Denatures proteins, can interfere with downstream assays. |

Experimental Protocols

Note: The optimal conditions for protein solubilization are protein-dependent and may require optimization. The following protocols provide a general framework and starting points for using this compound.

Protocol 1: Solubilization of Membrane Proteins

This protocol is designed for the extraction and solubilization of integral membrane proteins from cell membranes while aiming to preserve their native conformation and activity.

Materials:

-

Lauriminodipropionic acid (or its sodium/disodium salt)

-

Cell pellet containing the membrane protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Wash Buffer (Lysis Buffer without detergent)

-

Solubilization Buffer (Lysis Buffer containing this compound)

-

Microcentrifuge

-

Sonicator or homogenizer

-

End-over-end rotator

Procedure:

-

Cell Lysis and Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Lyse the cells using a suitable method (e.g., sonication, French press, or dounce homogenization).

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with ice-cold Wash Buffer. Repeat the high-speed centrifugation.

-

-

Solubilization:

-

Resuspend the washed membrane pellet in ice-cold Solubilization Buffer. A starting protein concentration of 1-10 mg/mL is recommended.

-

This compound Concentration: Since the Critical Micelle Concentration (CMC) for this compound is not widely reported, a concentration range of 0.5% to 2.0% (w/v) is a recommended starting point. Optimization will be necessary.

-

Incubate the suspension on an end-over-end rotator for 1-4 hours at 4°C. The optimal time may vary.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant containing the solubilized membrane proteins.

-

-

Quantification and Analysis:

-

Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

-

Analyze the solubilization efficiency by running samples of the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet on an SDS-PAGE gel followed by Coomassie staining or Western blotting for the protein of interest.

-